molecular formula C7H5N5S B15246544 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile CAS No. 67209-12-5

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile

Cat. No.: B15246544
CAS No.: 67209-12-5
M. Wt: 191.22 g/mol
InChI Key: CFMWQYCWVXHWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable isothiocyanate, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine .

Scientific Research Applications

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

67209-12-5

Molecular Formula

C7H5N5S

Molecular Weight

191.22 g/mol

IUPAC Name

6-amino-3-methyl-[1,2]thiazolo[4,5-b]pyrazine-5-carbonitrile

InChI

InChI=1S/C7H5N5S/c1-3-5-7(13-12-3)11-6(9)4(2-8)10-5/h1H3,(H2,9,11)

InChI Key

CFMWQYCWVXHWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=C(N=C12)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.